molecular formula C21H21ClN4O3S2 B11416488 5-chloro-2-(ethylsulfanyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11416488
M. Wt: 477.0 g/mol
InChI Key: KQOJJBNHRUUZFP-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzothiophene moiety, and a furan group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzothiophene moiety, and the attachment of the furan group. The synthetic routes typically involve:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzothiophene Moiety: This step involves the use of benzothiophene derivatives and suitable coupling reactions.

    Attachment of the Furan Group: The furan group is introduced through specific functionalization reactions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethylsulfanyl positions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

5-CHLORO-2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    2-(ETHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the chloro group.

    5-CHLORO-2-(METHYLSULFANYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PYRIMIDINE-4-CARBOXAMIDE: Has a methylsulfanyl group instead of ethylsulfanyl.

These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of the compound.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-2-30-21-24-11-14(22)17(25-21)19(28)26-20-16(13-7-3-4-8-15(13)31-20)18(27)23-10-12-6-5-9-29-12/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,27)(H,26,28)

InChI Key

KQOJJBNHRUUZFP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

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